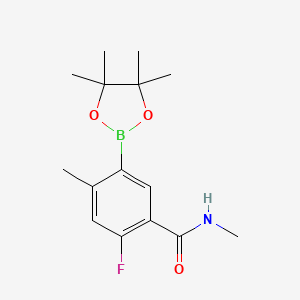
2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic acid derivative that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a dimethyl group, and a dioxaborolan moiety attached to a benzamide core. The incorporation of fluorine and boronic acid pinacol ester groups enhances its chemical reactivity and biological activity .
Preparation Methods
The synthesis of 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The first step involves the introduction of the fluorine atom and the dimethyl group onto the benzamide core. This is followed by the attachment of the dioxaborolan moiety through a substitution reaction. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzamide core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon and carbon-heteroatom coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets. The dioxaborolan moiety also plays a role in stabilizing the compound and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds to 2-Fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a benzamide core, which affects its reactivity and applications.
4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-phenylpyridin-2-amine:
4-Nitrophenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl carbonate: This compound has a nitrophenyl group and a benzyl carbonate moiety, which influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of fluorine, dimethyl, and dioxaborolan groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H21BFNO3 |
|---|---|
Molecular Weight |
293.14 g/mol |
IUPAC Name |
2-fluoro-N,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C15H21BFNO3/c1-9-7-12(17)10(13(19)18-6)8-11(9)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3,(H,18,19) |
InChI Key |
AAKJELKGKOLZBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


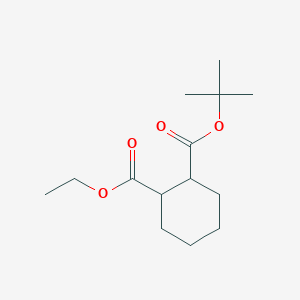

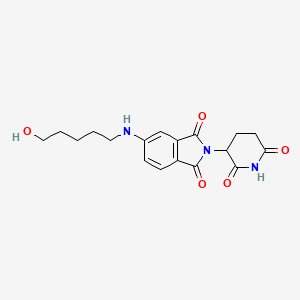

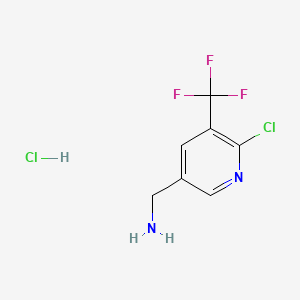
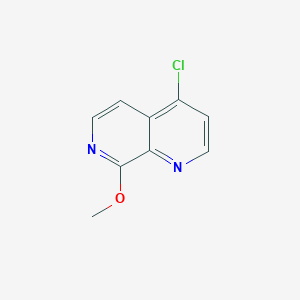

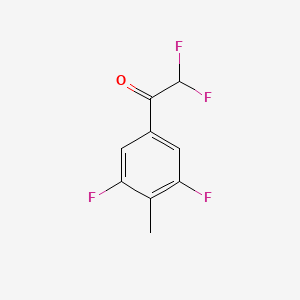
![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)

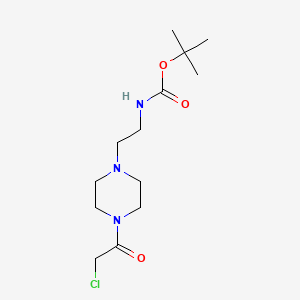
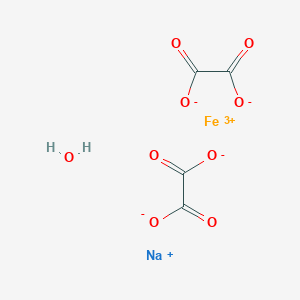
![2,4-Difluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14765508.png)

